molecular formula C11H18N4O5 B189764 Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid CAS No. 21802-56-2

Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid

Cat. No. B189764
CAS RN: 21802-56-2
M. Wt: 286.28 g/mol
InChI Key: YUNAFUMZKPLLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid, also known as Methyluric Acid, is a naturally occurring compound found in various plants, including coffee, tea, and guarana. It is a derivative of caffeine and has been studied for its potential use in scientific research.

Mechanism of Action

Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid acts as a competitive inhibitor of adenosine receptors, which are involved in the regulation of neurotransmitter release. By inhibiting adenosine receptors, Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid can increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid has been shown to have various biochemical and physiological effects. It has been shown to increase alertness and cognitive function, improve mood, and reduce fatigue. It may also have antioxidant properties and can increase the activity of certain enzymes involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds used in neuroscience research. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy and safety in humans. Other areas of interest include its potential use in the development of new drugs for the treatment of depression and anxiety disorders and its use as a cognitive enhancer.

Synthesis Methods

Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid can be synthesized through various methods, including the reaction of caffeine with formaldehyde in the presence of sodium hydroxide. Other methods involve the use of methyl iodide and formaldehyde or the reaction of caffeine with dimethyl sulfate.

Scientific Research Applications

Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid Acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

21802-56-2

Product Name

Dihydro-4,5-dimethoxy-1,3,7,9-tetramethyluric acid

Molecular Formula

C11H18N4O5

Molecular Weight

286.28 g/mol

IUPAC Name

4,5-dimethoxy-1,3,7,9-tetramethylpurine-2,6,8-trione

InChI

InChI=1S/C11H18N4O5/c1-12-7(16)10(19-5)11(20-6,14(3)8(12)17)15(4)9(18)13(10)2/h1-6H3

InChI Key

YUNAFUMZKPLLPL-UHFFFAOYSA-N

SMILES

CN1C(=O)C2(C(N(C1=O)C)(N(C(=O)N2C)C)OC)OC

Canonical SMILES

CN1C(=O)C2(C(N(C1=O)C)(N(C(=O)N2C)C)OC)OC

Origin of Product

United States

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